molecular formula C12H9ClFNO2S B10961080 2-chloro-N-(3-fluorophenyl)benzenesulfonamide

2-chloro-N-(3-fluorophenyl)benzenesulfonamide

Cat. No.: B10961080
M. Wt: 285.72 g/mol
InChI Key: SYDKGDVUZZDFEZ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrases. The presence of both chloro and fluoro substituents on the aromatic rings enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Electrophilic aromatic substitution: Formation of nitro, sulfo, or halo derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-chloro-N-(3-fluorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-fluorophenyl)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-fluorophenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and fluoro groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as an enzyme inhibitor and its overall stability.

Properties

Molecular Formula

C12H9ClFNO2S

Molecular Weight

285.72 g/mol

IUPAC Name

2-chloro-N-(3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9ClFNO2S/c13-11-6-1-2-7-12(11)18(16,17)15-10-5-3-4-9(14)8-10/h1-8,15H

InChI Key

SYDKGDVUZZDFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)Cl

Origin of Product

United States

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